2-Phenylvaleronitrile
Overview
Description
2-Phenylvaleronitrile is a chemical compound with the formula C11H13N . It has a molecular weight of 159.2276 .
Synthesis Analysis
The synthesis of 2-Phenylvaleronitrile has been studied extensively. A notable method involves the selective C-alkylation of benzyl cyanide (BC) with n-bromopropane (BP) using aqueous KOH and catalyzed by TBAB under ultrasonic (300W) assisted organic solvent-free conditions .Molecular Structure Analysis
The molecular structure of 2-Phenylvaleronitrile consists of 11 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . It contains a total of 25 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving 2-Phenylvaleronitrile have been studied. The kinetics of its synthesis was successfully carried out by selective C-alkylation of benzyl cyanide (BC) with n-bromopropane (BP) using aqueous KOH and catalyzed by TBAB under ultrasonic (300W) assisted organic solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenylvaleronitrile are determined by its molecular structure. It has a molecular weight of 159.2276 . More detailed physical and chemical properties would require specific experimental measurements.Scientific Research Applications
1. Synthesis of 2-Phenylindoles
- Summary of Application : 2-Phenylindoles were prepared by heteroannulation of 2-haloaniline derivatives and phenylacetylene under mild conditions in a one-pot reaction .
- Methods of Application : The reaction used a mixture of the aryl halide, phenylacetylene, Pd (PPh 3) 2 Cl 2, CuI, and triethylamine in DMF at ambient temperature .
- Results or Outcomes : The result was the synthesis of 2-phenylindoles. The specific results, including any quantitative data or statistical analyses, were not provided in the source .
2. Sonocatalyzed Synthesis
- Summary of Application : The kinetics of synthesis of 2-Phenylvaleronitrile (PVN) was successfully carried out by selective C-alkylation of benzyl cyanide (BC) with n-bromopropane (BP) using aqueous KOH .
- Methods of Application : The specific methods of application or experimental procedures were not provided in the source .
- Results or Outcomes : The result was the successful synthesis of 2-Phenylvaleronitrile. The specific results, including any quantitative data or statistical analyses, were not provided in the source .
properties
IUPAC Name |
2-phenylpentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUPTAFHLRBHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970921 | |
Record name | 2-Phenylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylvaleronitrile | |
CAS RN |
5558-78-1 | |
Record name | 2-Phenylvaleronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005558781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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